5-(2-Aminoethylamino)-2-chlorobenzoic acid;dihydrochloride
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Overview
Description
5-(2-Aminoethylamino)-2-chlorobenzoic acid;dihydrochloride is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an aminoethylamino group and a chlorine atom attached to a benzoic acid core, forming a dihydrochloride salt. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethylamino)-2-chlorobenzoic acid;dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the chlorination of benzoic acid derivatives followed by the introduction of the aminoethylamino group. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by nucleophilic substitution reactions to introduce the aminoethylamino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the final product in its dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminoethylamino)-2-chlorobenzoic acid;dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The aminoethylamino group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or amides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted benzoic acid derivatives.
Scientific Research Applications
5-(2-Aminoethylamino)-2-chlorobenzoic acid;dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Aminoethylamino)-2-chlorobenzoic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. The aminoethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, potentially affecting their function. The chlorine atom may also participate in halogen bonding, further influencing the compound’s activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(N-(2-aminoethyl)amino)acetic acid derivatives: These compounds share the aminoethylamino group but differ in the core structure, leading to different chemical and biological properties.
Aminomethylbenzoic acid: Similar in structure but lacks the chlorine atom, resulting in different reactivity and applications.
Uniqueness
5-(2-Aminoethylamino)-2-chlorobenzoic acid;dihydrochloride is unique due to the presence of both the aminoethylamino group and the chlorine atom, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
5-(2-aminoethylamino)-2-chlorobenzoic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2.2ClH/c10-8-2-1-6(12-4-3-11)5-7(8)9(13)14;;/h1-2,5,12H,3-4,11H2,(H,13,14);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRAKVUEXUBOPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCCN)C(=O)O)Cl.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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